3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
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Overview
Description
3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a phenyl group attached to the pyrazole ring and a propan-1-amine group attached to the pyrazole ring at the 4-position. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitro compounds or amides.
Reduction: The aldehyde group in the precursor can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, especially at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro compounds, amides.
Reduction: Primary amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for its antioxidant and anticancer activities.
Uniqueness: 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the propan-1-amine group, which differentiates it from other pyrazole derivatives. This structural difference can lead to distinct biological activities and applications.
Properties
IUPAC Name |
3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;/h2-4,7-8,10H,5-6,9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSFLVBYHAGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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